Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid

Stereochemical stability Hydroxyproline diastereomers Lactonization

Researchers needing crystalline chiral building blocks for solid-phase peptide synthesis (SPPS) often face hygroscopic HCl salts and spontaneous lactonization of cis isomers. This trans-4-hydroxy-L-proline benzyl ester tosylate salt (CAS 88501-00-2) is the direct solution. · Crystalline tosylate form ensures free-flowing solids for accurate automated SPPS resin loading without pre-neutralization. · The (2S,4R) trans configuration prevents lactonization, preserving stereochemical integrity. · Unique chemoenzymatic selectivity: H-Hyp-OBzl is the sole amino acid benzyl ester rejected as an acyl acceptor by engineered prolyl aminopeptidase, enabling one-pot biocatalytic chain extension strategies.

Molecular Formula C₁₉H₂₃NO₆S
Molecular Weight 393.46
CAS No. 88501-00-2
Cat. No. B1140219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
CAS88501-00-2
Molecular FormulaC₁₉H₂₃NO₆S
Molecular Weight393.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyp-OBzl Tosylate (CAS 88501-00-2): Procurement Profile


Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid (CAS 88501-00-2), also known as trans-4-hydroxy-L-proline benzyl ester tosylate salt or H-Hyp-OBzl·TsOH, is a protected derivative of the non-proteinogenic amino acid (2S,4R)-4-hydroxyproline. It serves as a crystalline chiral building block in peptide synthesis and medicinal chemistry [1]. The compound features a benzyl ester at the C-terminus, a free secondary amine stabilized as the tosylate salt, and a free C-4 hydroxyl group on the pyrrolidine ring. Its molecular formula is C19H23NO6S (MW 393.45) . The (2S,4R) configuration matches that of collagen-derived trans-4-hydroxyproline, making it the preferred stereoisomer for collagen-mimetic peptide construction and pharmaceutical intermediate synthesis [2].

1
Crystalline tosylate salt compatible with automated SPPS workflows
2
(2S,4R) trans configuration supports collagen-mimetic peptide research
3
Benzyl ester protection and free amine enable sequential coupling strategies

CAS 88501-00-2: Substitution Risks


Superficial similarity to the hydrochloride salt (CAS 62147-27-7), the free base (CAS 68172-39-4), the Boc-protected analog (CAS 89813-47-8), or the cis-(2S,4S) diastereomer masks critical differences in physical form, stereochemical stability, and enzymatic behavior. The tosylate salt provides distinct crystalline isolation advantages not offered by the hydrochloride, while the (2S,4R) trans configuration prevents spontaneous lactonization that consumes the cis isomer [1]. Furthermore, Hyp-OBzl displays unique substrate behavior in chemoenzymatic peptide synthesis: it is the sole amino acid benzyl ester rejected as an acyl acceptor by engineered prolyl aminopeptidase, a property not shared by Pro-OBzl or other in-class esters [2]. These factors collectively render simple swap-out scientifically unsound.

Salt form Tosylate vs. hydrochloride: differing solubility and hygroscopicity may alter coupling conditions and weighing accuracy.
Stereochemistry trans (2S,4R) vs. cis (2S,4S): the cis isomer undergoes spontaneous lactonization, making it unsuitable as a shelf-stable building block.
Enzyme recognition Hyp-OBzl is rejected as acyl acceptor by engineered prolyl aminopeptidase; Pro-OBzl and other esters are accepted. Biocatalytic routes require specific design.

CAS 88501-00-2: Procurement Evidence


Lactonization Resistance: trans vs. cis Isomer

The (2S,4R) trans configuration of the target compound prevents spontaneous intramolecular lactonization, a degradative pathway that quantitatively consumes the cis-(2S,4S) isomer. Under identical conditions, (2S,4S)-4-hydroxyproline benzyl ester (cis-8) underwent complete conversion to cis-hydroxyproline lactone (10) with removal of benzyl alcohol, while no lactone formation was observed for the trans isomer (trans-8) [1]. This stereochemical stability is intrinsic to the (2S,4R) configuration and independent of the salt form, but the tosylate salt enables isolation of the trans isomer as a crystalline solid that can be stored without racemization or lactonization risk [2].

Lactonization resistance
Head-to-head
trans isomer: no lactone formation; cis isomer: complete conversion to lactone
trans configuration ensures shelf stability; cis isomer degrades spontaneously.
Under removal of benzyl alcohol.
Stereochemical stability Hydroxyproline diastereomers Lactonization

Diastereomer Separation: trans Ester vs. cis Lactone

The separation of cis-hydroxyproline lactone (derived from the cis isomer) and trans-isomeric hydroxyproline benzyl ester was reported to be 'facile and clear,' in direct contrast to the 'difficult separation of cis- and trans-hydroxyproline derivatives' [1]. This differential physical property is a direct consequence of the stereochemistry-driven lactonization: the cis isomer converts to a neutral lactone soluble in organic media, while the trans isomer remains as the benzyl ester (tosylate salt) that crystallizes upon addition of diethyl ether in 87.0% yield [2]. No chromatography is required to isolate either diastereomer.

Isomer separation
Head-to-head
trans tosylate: facile precipitation, 87.0% yield; cis/trans mixtures: difficult separation
Crystallization-based isolation reduces batch variability and eliminates chromatography.
Precipitated with diethyl ether.
Isomer purification Chromatography-free separation Hydroxyproline benzyl ester

Enzymatic Selectivity: Hyp-OBzl as Non-Acceptor

In scPAP14270-catalyzed peptide synthesis, 'almost all amino acid esters whose log D value is greater than 0, except hydroxyproline benzyl ester (Hyp-OBzl), can be recognized as acyl acceptors' [1]. The sole structural difference between Hyp-OBzl and the accepted substrate Pro-OBzl is the C-4 hydroxyl group, which causes steric hindrance to the enzyme substrate pocket [1]. This exceptional behavior is unique to hydroxyproline benzyl ester; all other tested amino acid benzyl esters with log D > 0 (including proline, valine, leucine, phenylalanine, tyrosine, etc.) function as acyl acceptors.

Enzymatic specificity
Head-to-head
Hyp-OBzl: not recognized as acyl acceptor; Pro-OBzl and all other esters: recognized
Route design must accommodate non-acceptor status in biocatalytic peptide synthesis.
scPAP14270 variant, pH 8.5, 37°C.
Prolyl aminopeptidase Acyl acceptor specificity Chemoenzymatic peptide synthesis

Crystalline Advantage: Tosylate vs. Hydrochloride Salt

CAS 88501-00-2 is isolated as a white crystalline solid [1] with a reported synthesis yield of 87.0% upon crystallization from diethyl ether [2]. In contrast, the free base (CAS 68172-39-4) is a low-melting solid with density 1.228 g/cm³ and boiling point 371.1°C , and the N-Boc-protected analog (CAS 89813-47-8) is reported as a viscous liquid or pale brown oil at ambient temperature [3]. The hydrochloride salt (CAS 62147-27-7) is a solid with melting point 162-165°C and specific rotation [α]20/D −37±2° (c = 1%, MeOH) . Tosylate salts of amino acid benzyl esters generally exhibit good crystallinity and are less soluble in nonpolar reaction solvents than the free ester, allowing direct isolation from the reaction mixture upon cooling [4].

Crystalline state
Cross-study
Tosylate: crystalline solid; Boc: viscous liquid; HCl: solid soluble in DMSO
Crystalline tosylate preferred for SPPS automation and direct coupling without neutralization.
Physical form from vendor and literature data.
Salt form selection Crystallinity Physical stability

Racemization-Free Tosylate Formation

The preparation of amino acid benzyl ester tosylate salts via Fischer-Speier esterification using p-toluenesulfonic acid in appropriate solvents (cyclohexane or Me-THF) yields enantiomerically pure product, whereas use of toluene as solvent leads to partially or totally racemized benzyl esters depending on the polar effect of the amino acid α-side chain [1]. For proline benzyl ester specifically, the procedure was successfully extended to produce enantiomerically pure material in quantitative yield using cyclohexane or Me-THF [1], [2]. Chiral HPLC analysis confirmed that benzyl esters formed under optimized tosylate salt conditions are enantiomerically pure, including those of highly racemizable amino acids such as phenylglycine, tyrosine, and methionine [2]. The target compound CAS 88501-00-2 is synthesized under analogous conditions using trans-4-hydroxyproline and p-toluenesulfonic acid monohydrate in benzene with benzyl alcohol, yielding the tosylate salt without racemization [3].

Enantiomeric integrity
Class-level inference
Tosylate salt synthesis in cyclohexane/Me-THF yields enantiopure product; toluene solvent may cause racemization
Solvent choice during synthesis critical for enantiopurity; tosylate route reported to preserve configuration.
Chiral HPLC confirmed for related amino acid benzyl esters.
Enantiomeric purity Racemization prevention Fischer-Speier esterification

Hygroscopicity Advantage of Tosylate Salt

A comparative study of four salt forms (hydrochloride, mesylate, sulfate, tosylate) of a drug compound demonstrated pronounced differences in hygroscopicity with the rank order: sulfate > hydrochloride > tosylate > mesylate [1]. Additionally, tosylate salts tend to form higher-melting anhydrous forms compared to hydrochloride salts, which is advantageous for further formulation and handling [2]. While this comparison was not performed on the specific hydroxyproline benzyl ester scaffold, the class-level behavior of tosylate counterions is well-established: the bulkier, less hydrophilic p-toluenesulfonate anion reduces water uptake relative to the chloride ion, contributing to improved long-term storage stability and weighing accuracy [1].

Hygroscopicity
Class-level inference
Rank order: sulfate > hydrochloride > tosylate > mesylate (lower moisture uptake)
Tosylate salt may reduce water uptake, improving weighing reproducibility in humid environments.
Based on pharmaceutical salt screening studies, not compound-specific.
Hygroscopicity Salt selection Pharmaceutical intermediates

CAS 88501-00-2: Applications


SPPS for Collagen-Mimetic Peptides

The crystalline tosylate salt form is directly compatible with automated SPPS workflows where free-flowing solids are required for accurate resin loading. The benzyl ester serves as a C-terminal protecting group removable by mild hydrogenolysis, while the free secondary amine (stabilized as the tosylate salt) is available for direct coupling without a preliminary neutralization step that may be required for the hydrochloride salt [1]. The (2S,4R) stereochemistry ensures that the incorporated hydroxyproline residue promotes collagen triple-helix stability through the well-characterized inductive effect of the trans-4-hydroxyl group [2].

4-Substituted Proline Synthesis via Tosylate Activation

The C-4 hydroxyl group of the target compound can be converted to a tosylate leaving group (using TsCl/pyridine) to generate (2S,4R)-N-protected-4-tosyloxyproline benzyl ester, a key intermediate for SN2 displacement with nucleophiles (thiophenols, cyanide, amines) to introduce diverse 4-substituents with inversion of configuration [1]. This strategy has been employed in the synthesis of cis-4-(phenylthio)-L-proline (a zofenopril intermediate) [2] and all four enantiomerically pure stereoisomers of 4-carboxyproline [3]. The benzyl ester remains intact during tosylation and subsequent displacement, enabling orthogonal deprotection strategies.

Beckmann Fragmentation to Chiral Nitriles

Starting from (2S,4R)-4-hydroxyproline benzyl ester tosylate, the corresponding 4-ketoproline derivative can be prepared and converted to an oxime tosylate, which undergoes Beckmann fragmentation to yield chiral nitrile-containing building blocks [1]. This synthetic sequence has been applied to the synthesis of methyl O-benzyl-2-(α-cyanomethyl)-D-tyrosinate and dimethyl 2-(4-hydroxybenzyl)-L-aspartate [1], demonstrating the versatility of the tosylate salt as a starting point for complex chiral fragment synthesis.

Biocatalytic Design: Hyp-OBzl Acyl Acceptor Exception

In chemoenzymatic peptide synthesis using engineered prolyl aminopeptidase variants (e.g., scPAP14270), the fact that Hyp-OBzl is the sole amino acid benzyl ester rejected as an acyl acceptor must be explicitly designed for [1]. This property can be exploited as a selectivity filter: Hyp-OBzl acts exclusively as an acyl donor (when the N-terminus is deprotected) without competing as an acceptor, allowing one-pot, enzyme-controlled peptide chain extension strategies where other amino acid benzyl esters serve as acceptors. Researchers developing biocatalytic routes to Pro-Hyp dipeptides and derived nutraceutical peptides must use an alternative ester form of hydroxyproline if both donor and acceptor roles are needed [1].

Application
Selection Property
Validation Focus
SPPS for collagen-mimetic peptides
Crystalline tosylate salt, benzyl ester protection, free amine coupling
C-terminal hydrogenolysis, coupling efficiency, reported triple-helix stability contribution
4-Substituted proline synthesis
C-4 hydroxyl convertible to tosylate leaving group
SN2 displacement with inversion, orthogonal deprotection review
Beckmann fragmentation
Ketone and oxime tosylate formation from C-4 hydroxyl
Chiral nitrile fragment generation, fragmentation pathway monitoring
Biocatalytic route design
Hyp-OBzl non-acceptor in prolyl aminopeptidase
Selectivity filter in enzyme-mediated peptide extension, donor vs. acceptor role assignment
Quote Request

Request a Quote for Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.